1-Sec-butoxy-1-oxopropan-2-yl laurate
Overview
Description
1-Sec-butoxy-1-oxopropan-2-yl laurate, also known as SBOPL, is a compound found in various cosmetic and personal care products. It is a synthetic ester of lauric acid, a saturated fatty acid found in coconut oil and other vegetable oils. SBOPL is used as a surfactant in shampoos, body washes, and other cleaning products, as well as in the manufacture of pharmaceuticals, cosmetics, and food. In addition, SBOPL has been studied for its potential applications in the medical field.
Scientific Research Applications
Enantioselective Synthesis
A study by Kazumasa Kanda et al. (2010) demonstrates the use of sec-butyllithium in the highly enantioselective synthesis of planar-chiral 1,n-dioxa[n]paracyclophanes. This technique, involving catalytic asymmetric ortho-lithiation, could inform synthetic approaches involving "1-Sec-butoxy-1-oxopropan-2-yl laurate" for producing chiral molecules with potential applications in pharmaceuticals and materials science (Kanda, Endo, & Shibata, 2010).
Radiation Chemistry in Solvent Extraction
Katy L. Swancutt et al. (2011) investigated the radiation-chemical robustness of Cs-7SB, a solvent modifier used in nuclear waste treatment. Understanding the radiation stability of solvent modifiers, such as "this compound," is crucial for their application in extracting cesium and strontium from nuclear waste solutions (Swancutt et al., 2011).
Surface Conductivity Probing
A. Whitworth, D. Mandler, and P. Unwin (2005) developed a model using scanning electrochemical microscopy (SECM) for probing the conductivity of ultra-thin films. This technique could be applied to investigate the electrical properties of thin films incorporating "this compound," potentially useful in electronics or sensor applications (Whitworth, Mandler, & Unwin, 2005).
Catalytic Deoxygenation in Biofuel Production
The catalytic deoxygenation of methyl laurate on nickel phosphide catalysts by Heng Shi et al. (2014) could offer insights into the deoxygenation processes involving "this compound" for producing hydrocarbons. This research is relevant for biofuel production, showcasing the support effect on catalyst performance (Shi, Chen, Yang, & Tian, 2014).
Antioxidant Activity in Food Preservation
I. Medina et al. (2009) studied the effect of lipophilization of hydroxytyrosol on its antioxidant activity, suggesting that modifying compounds to increase their lipophilicity, similar to "this compound," could enhance their effectiveness in protecting oils and emulsions from oxidation. This application is particularly relevant for food preservation and enhancing the shelf-life of omega-3 enriched foods (Medina et al., 2009).
Mechanism of Action
Target of Action
1-Sec-butoxy-1-oxopropan-2-yl laurate, also known as butyl butyryllactate , is primarily used as a flavoring agent . It is a diester resulting from the formal condensation of the carboxy group of 2-(butanoyloxy)propanoic acid with butan-1-ol . The primary targets of this compound are the taste and odor receptors in the human body, which it interacts with to enhance the flavor of food.
Properties
IUPAC Name |
(1-butan-2-yloxy-1-oxopropan-2-yl) dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-5-7-8-9-10-11-12-13-14-15-18(20)23-17(4)19(21)22-16(3)6-2/h16-17H,5-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVZTXIQRRPMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968215 | |
Record name | 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-70-2 | |
Record name | NSC1276 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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